molecular formula C23H27N3O7S2 B2653318 ethyl 4-((4-((3-(methoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate CAS No. 477570-76-6

ethyl 4-((4-((3-(methoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate

Cat. No. B2653318
CAS RN: 477570-76-6
M. Wt: 521.6
InChI Key: TYRBWILYWLPNQD-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups and structural motifs that are common in medicinal chemistry . It includes a piperazine ring, a thiophene ring, and a carbamate group, among others .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms in space and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine the structure .


Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. For example, the carbamate group could undergo hydrolysis, and the thiophene ring might participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carbamate group might enhance its solubility in polar solvents .

Scientific Research Applications

Boronic Acid Derivatives and Drug Design

Boronic acids and their esters have garnered significant interest in drug design and drug delivery. They serve as potential boron carriers for neutron capture therapy. However, their stability in water is limited. Some phenylboronic pinacol esters, including our compound, exhibit susceptibility to hydrolysis. The kinetics of this reaction depend on substituents in the aromatic ring. Notably, the pH significantly influences the rate of hydrolysis, with acceleration occurring at physiological pH. Researchers must exercise caution when considering these boronic pinacol esters for pharmacological purposes .

Synthesis and Characterization

The compound’s synthesis and characterization are crucial for understanding its properties. For instance, derivatives of N-Boc piperazine, including tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate, have been synthesized and characterized using FT-IR, 1H & 13C NMR, and LCMS spectroscopic studies .

Indole Derivatives

Interestingly, the compound shares structural features with indole derivatives. The Fischer indole synthesis of optically active cyclohexanone and phenylhydrazine hydrochloride yields tricyclic indole compounds. Further transformations can lead to azepinoindoles, which may have diverse applications .

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. Given its structural features, it might interact with biological macromolecules such as proteins or nucleic acids .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and environmental impact. Appropriate safety precautions should be taken when handling it .

Future Directions

Future research could involve further exploration of the biological activity of this compound, optimization of its properties through medicinal chemistry, and investigation of its mechanism of action .

properties

IUPAC Name

ethyl 4-[4-[(3-methoxycarbonyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O7S2/c1-3-33-23(29)25-11-13-26(14-12-25)35(30,31)16-9-7-15(8-10-16)20(27)24-21-19(22(28)32-2)17-5-4-6-18(17)34-21/h7-10H,3-6,11-14H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYRBWILYWLPNQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CCC4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 4-((4-((3-(methoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate

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